molecular formula C19H13NO2 B14119656 2-(3-Phenoxyphenyl)benzoxazole

2-(3-Phenoxyphenyl)benzoxazole

Cat. No.: B14119656
M. Wt: 287.3 g/mol
InChI Key: KTNCDXQIGSZHBK-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a 3-phenoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxyphenyl)benzoxazole typically involves the reaction of nitriles containing the diphenyl oxide fragment with o-aminophenol hydrochloride. The reaction is carried out at high temperatures (190–200°C) without the use of solvents, yielding the desired product after recrystallization from ethanol . The yields of this reaction can vary from 32% to 80%, depending on the specific nitrile used and the reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction parameters, such as temperature, reaction time, and purification methods, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenoxyphenyl)benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Phenoxyphenyl)benzoxazole is unique due to its combination of the benzoxazole ring and the 3-phenoxyphenyl group, which enhances its biological activity and broadens its range of applications. This combination allows for synergistic effects, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(3-phenoxyphenyl)-1,3-benzoxazole

InChI

InChI=1S/C19H13NO2/c1-2-8-15(9-3-1)21-16-10-6-7-14(13-16)19-20-17-11-4-5-12-18(17)22-19/h1-13H

InChI Key

KTNCDXQIGSZHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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